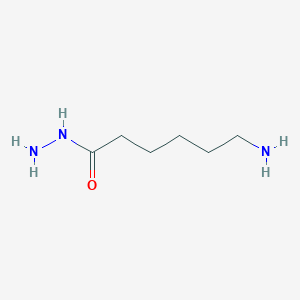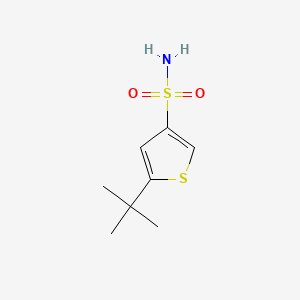
(3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with one nitrogen atom. This particular compound is characterized by the presence of a tert-butoxy group and a methoxy group attached to the piperidine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s stability and solubility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is to start with a piperidine derivative and introduce the tert-butoxy and methoxy groups through a series of chemical reactions. These reactions may include:
Protection and Deprotection Steps: Protecting groups are often used to selectively introduce functional groups at specific positions on the piperidine ring.
Substitution Reactions: Introduction of the tert-butoxy group can be achieved through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: These reactions may be used to introduce or modify functional groups on the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
(3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into others, such as reducing ketones to alcohols.
Substitution: Nucleophilic substitution reactions can be used to introduce or replace functional groups on the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., tert-butyl alcohol). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols
科学研究应用
(3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study the effects of piperidine derivatives on biological systems. It can serve as a model compound for investigating the structure-activity relationships of piperidine-based drugs.
Medicine: The compound has potential applications in medicinal chemistry, where it may be used to develop new pharmaceuticals. Its structural features make it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
作用机制
The mechanism of action of (3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity. For example, the tert-butoxy group may enhance the compound’s binding affinity to a particular target, while the methoxy group may influence its pharmacokinetic properties. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to (3S,5S)-3-(tert-butoxy)-5-methoxypiperidine hydrochloride include other piperidine derivatives with different functional groups. Some examples are:
(3S,5S)-3-(tert-butoxy)-5-hydroxypiperidine: This compound has a hydroxyl group instead of a methoxy group.
(3S,5S)-3-(tert-butoxy)-5-ethoxypiperidine: This compound has an ethoxy group instead of a methoxy group.
(3S,5S)-3-(tert-butoxy)-5-methylpiperidine: This compound has a methyl group instead of a methoxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups. The presence of both the tert-butoxy and methoxy groups imparts distinct chemical and physical properties to the compound, making it valuable for specific applications. Its hydrochloride form also enhances its solubility and stability, further distinguishing it from other similar compounds.
属性
分子式 |
C10H22ClNO2 |
|---|---|
分子量 |
223.74 g/mol |
IUPAC 名称 |
(3S,5S)-3-methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride |
InChI |
InChI=1S/C10H21NO2.ClH/c1-10(2,3)13-9-5-8(12-4)6-11-7-9;/h8-9,11H,5-7H2,1-4H3;1H/t8-,9-;/m0./s1 |
InChI 键 |
SRTUFIMSMYQRPQ-OZZZDHQUSA-N |
手性 SMILES |
CC(C)(C)O[C@H]1C[C@@H](CNC1)OC.Cl |
规范 SMILES |
CC(C)(C)OC1CC(CNC1)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate](/img/structure/B13499189.png)

![3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13499199.png)

![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13499208.png)

![[2-(Methylamino)ethyl]hydrazine](/img/structure/B13499219.png)
![[4-(Dimethylamino)-4-piperidyl]methanol](/img/structure/B13499220.png)

![tert-butyl N-{2-[2-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B13499224.png)




